Pyrazinecarbonitrile
Overview
Description
Pyrazinecarbonitrile: is an organic compound with the molecular formula C5H3N3. It is also known as 2-cyanopyrazine and is a member of the pyrazine family. This compound is characterized by a pyrazine ring substituted with a nitrile group. This compound is a colorless to yellow liquid with a slight solubility in water and a density of 1.174 g/mL at 25°C .
Mechanism of Action
Target of Action
Pyrazinecarbonitrile, also known as 2-Cyanopyrazine, is a biochemical compound that is used as a biomaterial or organic/chemical reagent for biomedical research . .
Mode of Action
It is known that this compound can be used as a starting raw material in the synthesis of various compounds, including pharmaceuticals .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it is used as a starting raw material in the synthesis of Pyrazinamide, an important anti-tuberculosis drug . The synthesis involves a series of reactions, including ammoxidation . .
Result of Action
It is known that this compound can be used as a starting raw material in the synthesis of various compounds, indicating that it may have significant effects at the molecular level .
Action Environment
It is known that the synthesis of this compound involves a series of reactions that may be influenced by various factors, such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
Pyrazinecarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs). It interacts with various enzymes and proteins during these reactions. For instance, this compound is used as a single-source precursor in the synthesis of NCNPs, which are known for their catalytic properties . Additionally, this compound is an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been studied for its cytotoxic activity against human colorectal carcinoma cell lines, including HT 29 and HCT116 . These studies indicate that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and leading to various biochemical effects. For example, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant toxicity . Studies in animal models have demonstrated that this compound can cause adverse effects at high doses, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of pyrazinamide. It interacts with enzymes such as nitrogenase and other cofactors involved in nitrogen metabolism . This compound can also affect metabolic flux by altering the levels of key metabolites in these pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with cellular proteins . These interactions can influence the localization and accumulation of this compound within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus . These targeting signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further regulate the activity and function of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazinecarbonitrile can be synthesized through various methods. One common method involves the ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. This process involves the vapor-phase catalytic reaction, which converts 2-methylpyrazine to 2-cyanopyrazine .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow hydration in a manganese dioxide column reactor. This method involves passing a solution of this compound through a column packed with manganese dioxide at elevated temperatures, resulting in the formation of pyrazinamide as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Pyrazinecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the pyrazine ring, where halogens or other functional groups can replace hydrogen atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid, while reduction can produce pyrazinecarboxaldehyde .
Scientific Research Applications
Pyrazinecarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazinecarboxylic acid: Similar to pyrazinecarbonitrile but with a carboxyl group instead of a nitrile group.
Pyrazinecarboxaldehyde: Contains an aldehyde group in place of the nitrile group.
2-Methylpyrazine: A precursor in the synthesis of this compound, with a methyl group attached to the pyrazine ring.
Uniqueness: this compound is unique due to its nitrile functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-3-5-4-7-1-2-8-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVVUSIPKHUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066540 | |
Record name | 2-Cyanopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19847-12-2 | |
Record name | Pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19847-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanopyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019847122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyanopyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyanopyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrazinecarbonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyanopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYANOPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CP756B49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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